![molecular formula C10H12NO7P B12554136 [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid CAS No. 146896-96-0](/img/structure/B12554136.png)
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid is an organic compound that features a phosphonic acid group attached to a butyl chain, which is further substituted with a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid typically involves the reaction of 4-nitrophenol with a suitable phosphonic acid derivative. One common method involves the use of phosphorus trichloride and a butyl alcohol derivative under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alcohols or amines can be used to form esters or amides, respectively.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Ester or amide derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes that normally interact with phosphate-containing substrates. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
146896-96-0 |
|---|---|
Fórmula molecular |
C10H12NO7P |
Peso molecular |
289.18 g/mol |
Nombre IUPAC |
[4-(4-nitrophenoxy)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C10H12NO7P/c12-10(2-1-7-19(15,16)17)18-9-5-3-8(4-6-9)11(13)14/h3-6H,1-2,7H2,(H2,15,16,17) |
Clave InChI |
JVDXXVIYGMTMAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
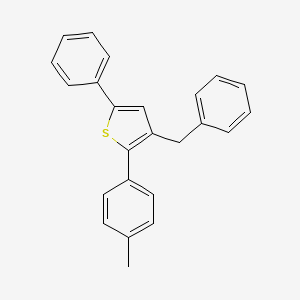
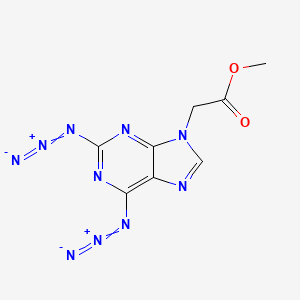
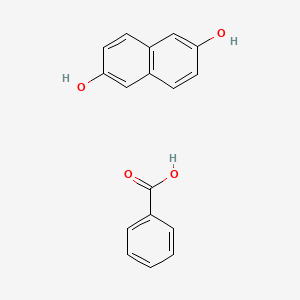
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
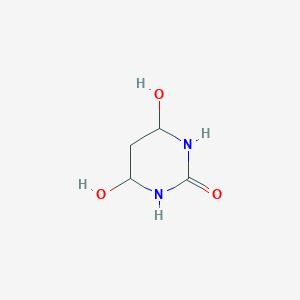
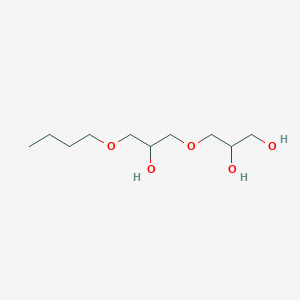
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
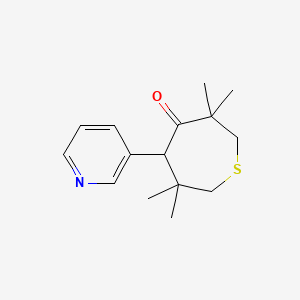
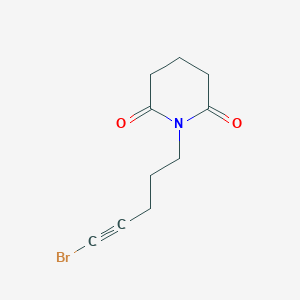
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
